

# 2-Isopropyl-4,5-dimethylthiazole CAS number 53498-30-9

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## Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073

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An In-depth Technical Guide to **2-Isopropyl-4,5-dimethylthiazole** (CAS: 53498-30-9)

## Introduction: Unveiling a Key Flavor Compound

**2-Isopropyl-4,5-dimethylthiazole**, registered under CAS number 53498-30-9, is a substituted thiazole derivative that has garnered significant interest, primarily within the flavor and fragrance industry.[1][2] Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, which are renowned for their diverse and potent sensory profiles, often associated with roasted, meaty, nutty, and tropical notes.[3] This particular molecule, with its isopropyl group at the 2-position and methyl groups at the 4- and 5-positions, possesses a unique organoleptic profile that makes it a valuable component in the formulation of complex flavor systems.[4][5]

This guide provides a comprehensive technical overview of **2-isopropyl-4,5-dimethylthiazole**, moving beyond basic data to explore its chemical synthesis, analytical characterization, applications, and safety considerations. The content is structured to provide researchers and development professionals with the foundational knowledge and practical insights required to effectively work with this compound.

## Physicochemical and Spectroscopic Identity

Understanding the fundamental properties of a molecule is the cornerstone of its application in any scientific endeavor. **2-Isopropyl-4,5-dimethylthiazole** is a pale yellow liquid under standard conditions, though some sources suggest it can be a low-melting solid.[4][5] Its

identity is unequivocally established by its molecular formula, C<sub>8</sub>H<sub>13</sub>NS, and a molecular weight of approximately 155.26 g/mol .[\[6\]](#)[\[7\]](#)

## Core Properties

A summary of the key physicochemical properties is presented in Table 1, compiled from various authoritative databases. These parameters are critical for predicting its behavior in different matrices, designing purification strategies, and ensuring safe handling.

Property	Value	Source(s)
CAS Number	53498-30-9	<a href="#">[7]</a>
Molecular Formula	C <sub>8</sub> H <sub>13</sub> NS	<a href="#">[6]</a>
Molecular Weight	155.26 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	4,5-dimethyl-2-propan-2-yl-1,3-thiazole	<a href="#">[6]</a>
Synonyms	4,5-Dimethyl-2-isopropyl-thiazole	<a href="#">[7]</a> <a href="#">[8]</a>
Appearance	Pale yellow liquid to solid	<a href="#">[4]</a> <a href="#">[5]</a>
Boiling Point	~244 °C @ 760 mmHg (est.)	<a href="#">[4]</a> <a href="#">[5]</a>
Flash Point	~75.6 °C (168 °F) TCC	<a href="#">[4]</a>
logP (o/w)	1.715 (est.)	<a href="#">[4]</a>
Solubility	Soluble in alcohol; Water: 67.69 mg/L @ 25°C (est.)	<a href="#">[4]</a>

## Spectroscopic Profile

The structural elucidation of **2-isopropyl-4,5-dimethylthiazole** relies heavily on spectroscopic techniques, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

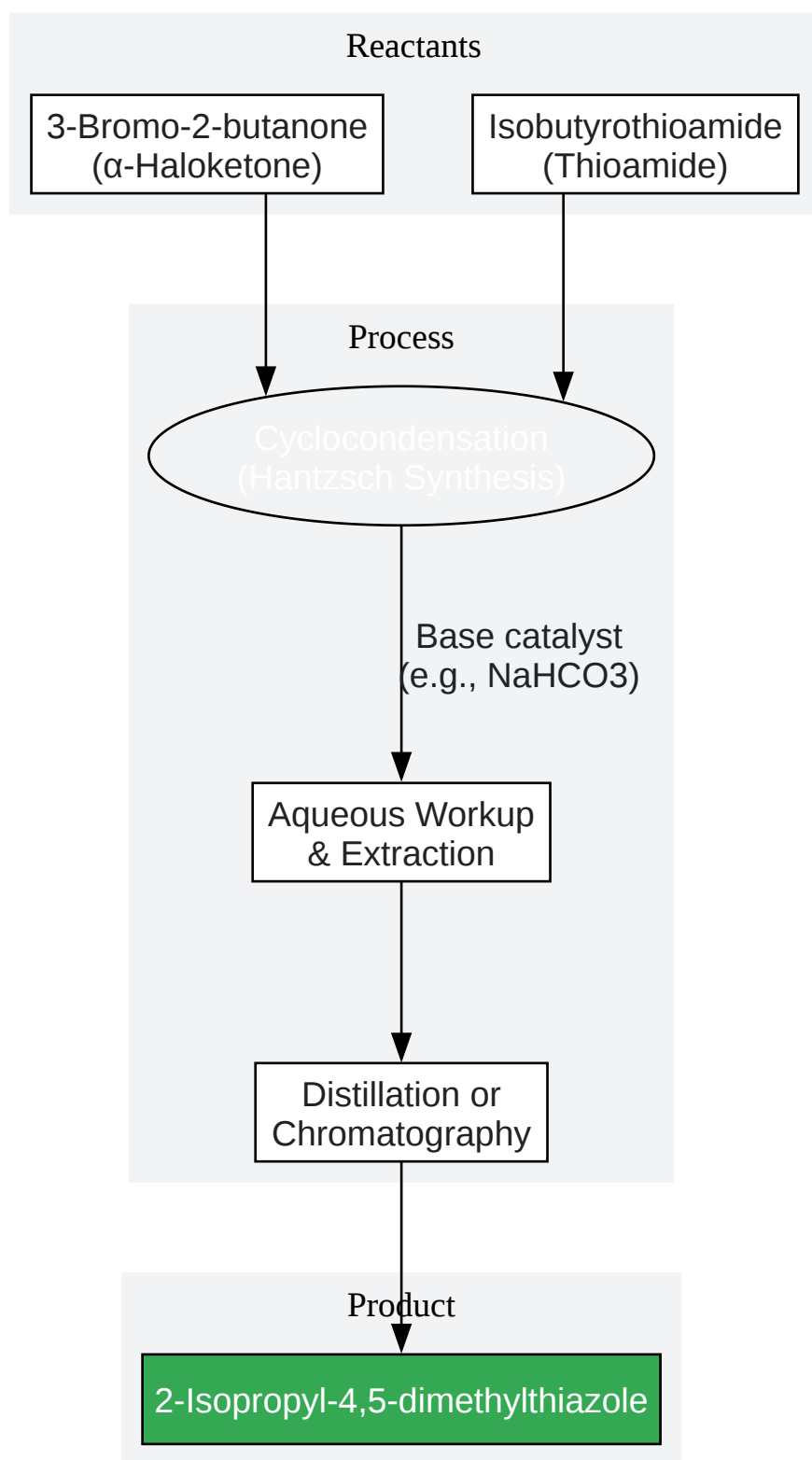
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) is a standard method for identifying this compound. The NIST WebBook provides mass spectral data showing characteristic fragmentation patterns.<sup>[9]</sup> Key high-mass peaks include the molecular ion ( $[M]^+$ ) at  $m/z$  155 and a prominent peak at  $m/z$  140, corresponding to the loss of a methyl group ( $[M-15]$ ).<sup>[6][9]</sup>
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While a publicly available, experimentally verified NMR spectrum for this specific compound is not readily found, its  $^1\text{H}$  NMR spectrum can be reliably predicted based on its structure. Such prediction is an essential skill in chemical research for structure verification. The expected proton environments would be:
  - A septet for the single proton on the isopropyl group's tertiary carbon.
  - A doublet for the six equivalent protons of the isopropyl group's two methyls.
  - Two distinct singlets for the protons of the two methyl groups attached to the thiazole ring.

## Synthesis of the Thiazole Core

While numerous methods exist for the synthesis of the thiazole ring, the Hantzsch thiazole synthesis remains one of the most fundamental and versatile approaches.<sup>[10][11]</sup> This method involves the cyclocondensation of an  $\alpha$ -haloketone with a thioamide. For **2-isopropyl-4,5-dimethylthiazole**, a logical and efficient pathway would involve the reaction of 3-bromo-2-butanone with isobutyrothioamide.

## Proposed Synthesis Workflow

The diagram below illustrates the proposed synthetic pathway. The causality of this experimental design lies in the inherent reactivity of the starting materials: the thioamide's sulfur atom acts as a nucleophile, attacking the electrophilic carbon of the  $\alpha$ -haloketone, initiating a sequence of reactions that culminates in the formation of the stable, aromatic thiazole ring.



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Caption: Proposed Hantzsch synthesis of **2-isopropyl-4,5-dimethylthiazole**.

## Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol is a representative, self-validating procedure. Each step includes checks and expected outcomes to ensure the reaction is proceeding as intended.

### Materials:

- 3-Bromo-2-butanone
- Isobutyrothioamide
- Ethanol (absolute)
- Sodium bicarbonate ( $\text{NaHCO}_3$ )
- Diethyl ether
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

### Procedure:

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve isobutyrothioamide (1 equivalent) in absolute ethanol (approx. 3-4 mL per gram of thioamide).
- **Addition of Haloketone:** To the stirring solution, add 3-bromo-2-butanone (1.05 equivalents) dropwise at room temperature. The slight excess of the haloketone ensures complete consumption of the more valuable thioamide. An exotherm may be observed.
- **Cyclization:** After the addition is complete, add sodium bicarbonate (1.1 equivalents) to neutralize the hydrobromic acid formed during the reaction. Heat the mixture to reflux and maintain for 2-4 hours. **Trustworthiness Check:** Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

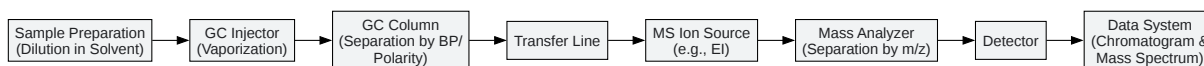
- **Solvent Removal:** After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.
- **Aqueous Workup:** Resuspend the resulting residue in diethyl ether and water. Transfer to a separatory funnel.
- **Extraction:** Separate the layers. Extract the aqueous layer twice more with diethyl ether. Combine the organic layers. The purpose of this step is to isolate the water-insoluble product from inorganic salts and other water-soluble impurities.
- **Washing & Drying:** Wash the combined organic layers with brine to remove residual water. Dry the organic layer over anhydrous magnesium sulfate, then filter to remove the drying agent.
- **Purification:** Concentrate the filtrate on a rotary evaporator to yield the crude product. Purify the crude oil by vacuum distillation or column chromatography on silica gel to obtain the pure **2-isopropyl-4,5-dimethylthiazole**.

## Analytical Characterization: GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **2-isopropyl-4,5-dimethylthiazole** in complex matrices.<sup>[12][13]</sup> It is routinely used for quality control in the flavor industry and for research purposes.

### GC-MS Workflow

The following diagram outlines the logical flow of a typical GC-MS analysis, from sample introduction to data interpretation.



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Caption: Standard workflow for the GC-MS analysis of volatile compounds.

## Protocol: GC-MS Analysis

This protocol provides a robust starting point for the analysis of **2-isopropyl-4,5-dimethylthiazole**.

### Instrumentation & Consumables:

- Gas Chromatograph with a Mass Selective Detector.
- Column: DB-5ms or equivalent non-polar column (e.g., 30 m x 0.25 mm ID, 0.25  $\mu$ m film thickness).
- Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
- Solvent: Dichloromethane or Hexane (high purity).
- Autosampler vials.

### Procedure:

- Sample Preparation: Prepare a stock solution of **2-isopropyl-4,5-dimethylthiazole** in the chosen solvent at 1 mg/mL. Create a dilution series (e.g., 0.1, 1, 10, 50  $\mu$ g/mL) for calibration.
- GC Parameters:
  - Injector Temperature: 250 °C.
  - Injection Volume: 1  $\mu$ L.
  - Split Ratio: 20:1 (adjust as needed for concentration).
  - Oven Program:
    - Initial temperature: 60 °C, hold for 2 minutes.
    - Ramp: 10 °C/min to 240 °C.
    - Hold: 5 minutes at 240 °C.

- MS Parameters:
  - Ion Source: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230 °C.
  - Quadrupole Temperature: 150 °C.
  - Scan Range: 40-300 amu.
- Data Analysis:
  - Identify the peak for **2-isopropyl-4,5-dimethylthiazole** based on its retention time.
  - Confirm identity by comparing the acquired mass spectrum to a reference library (e.g., NIST).[9] The spectrum should show characteristic ions at m/z 155 and 140.
  - Quantify using the calibration curve generated from the standard solutions.

## Applications and Significance

The primary application of **2-isopropyl-4,5-dimethylthiazole** is as a flavoring agent.[1][6] Its sensory profile is described as having nutty, green, and earthy notes, making it suitable for creating roasted and savory flavor profiles.[4][5] It is found naturally in a variety of cooked and roasted foods, including fried bacon, roast beef, and roasted peanuts, where it is formed as a product of the Maillard reaction.[5] In formulated products, it enhances the taste of snacks, soups, sauces, and seasonings.[3]

Beyond flavor, substituted thiazoles are a significant scaffold in medicinal chemistry and drug development, exhibiting a wide range of biological activities.[10][14][15] While **2-isopropyl-4,5-dimethylthiazole** itself is not primarily used as a pharmaceutical, its synthesis and characterization provide a valuable model for researchers developing more complex, biologically active thiazole derivatives.

## Safety and Handling

As a laboratory chemical, **2-isopropyl-4,5-dimethylthiazole** must be handled with appropriate care.



- Hazard Identification: The compound is classified as harmful if swallowed or in contact with skin, and it causes skin irritation.[6]
- Handling Precautions: Work in a well-ventilated area or fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., Nitrile rubber), and a lab coat.[16]
- Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents and strong acids.[17] Keep the container tightly closed.
- First Aid:
  - Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[16]
  - Eye Contact: Rinse cautiously with water for several minutes.[16]
  - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek medical attention. [16]

Always consult the most current Safety Data Sheet (SDS) for the specific product being used before handling.

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